6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide
Description
6-Methoxy-2,3-dihydro-1H-indene-1-sulfonamide is a sulfonamide derivative featuring a dihydroindene scaffold substituted with a methoxy group at position 6 and a sulfonamide moiety at position 1. This compound has garnered attention as a precursor or intermediate in medicinal chemistry for synthesizing bioactive molecules. Its synthesis typically involves the condensation of 6-methoxy-indan-1-one with thiosemicarbazide in ethanol under acidic conditions, followed by ring-closure reactions with bromoacetophenone derivatives to yield diverse analogues (e.g., compounds 2a–2l) .
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3,(H2,11,12,13) |
InChI Key |
GIDDLNCDLXVQRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2S(=O)(=O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-1-indanone.
Reduction: The ketone group of 6-Methoxy-1-indanone is reduced to form 6-Methoxy-2,3-dihydro-1H-indene.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 6-Methoxy-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide)
- Structure : Sulfonamide at position 5, with a 4-chlorophenyl urea substituent.
- Activity : Antitumor agent in preclinical studies; inhibits DNA synthesis in cancer cells.
- Clinical Findings: Phase I trials revealed dose-limiting methemoglobinemia (≥20% serum levels) and hemolytic anemia. No objective tumor responses observed at 2550 mg/m²/week .
- Pharmacokinetics : Linear dose-plasma concentration correlation; metabolites exhibit longer half-lives (3.1–3.3 days) than parent drug (31 h) .
Compound 15z (2,3-Dihydro-1H-indene-5-sulfonamide Derivative)
- Structure : Sulfonamide at position 5, substituted with a trifluoromethylphenyl group.
- Activity : NLRP3 inflammasome inhibitor (IC50: 0.13 μM); binds NLRP3 protein (KD: 102.7 nM) to block pyroptosis.
- Efficacy : Reduces colitis symptoms in DSS-induced models via colon-specific distribution .
- Safety : Low toxicity in acute/subacute studies; favorable therapeutic index .
Trimethoxy-Substituted Dihydroindene Derivatives (e.g., 12o–12x)
- Structure : Trimethoxy groups at positions 4,5,6; benzyl or indole substituents at position 2.
- Activity : Tubulin polymerization inhibitors; antiproliferative agents.
- Synthesis : Yields 5.1–28.1% via 3–4 step reactions .
Positional Isomerism and Functional Group Impact
- 5-Methoxy (e.g., 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one): Alters electronic properties and binding affinity in kinase inhibitors .
- Sulfonamide Position :
Toxicity and Pharmacological Limitations
- 6-Methoxy-1-sulfonamide: Limited data; discontinued status suggests unresolved toxicity or efficacy issues .
- LY186641 : Methemoglobinemia and anemia restrict clinical utility despite broad preclinical activity .
- Compound 15z : Superior safety profile highlights the importance of substituent optimization (e.g., trifluoromethyl group) for reducing off-target effects .
Key Research Findings and Trends
Scaffold Versatility : The dihydroindene core supports diverse substitutions, enabling targeting of tubulin, NLRP3, and cholinesterases .
Position-Specific Activity : Sulfonamide at position 5 (vs. 1) correlates with improved pharmacokinetics and target specificity .
Clinical Challenges : Toxicity profiles (e.g., methemoglobinemia) underscore the need for structural refinements in sulfonamide-based therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
